Lauterine

描述

Lauterine is a naturally occurring alkaloid that can be isolated from the plant Laurelia novae-zelandiae It is known for its unique chemical structure and biological activities

准备方法

Synthetic Routes and Reaction Conditions: Lauterine can be synthesized through a series of chemical reactions involving the precursor compounds. The synthetic route typically involves the formation of the core structure followed by functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from its natural source, Laurelia novae-zelandiae. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound. Advanced techniques like chromatography may also be employed to enhance the purity and yield of the compound .

化学反应分析

Types of Reactions: Lauterine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.

Substitution: Substitution reactions involve the replacement of specific atoms or groups in this compound with other atoms or groups, resulting in new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products often exhibit unique chemical and biological properties, making them valuable for further research and applications .

科学研究应用

Pharmacological Applications

Lauterine has been investigated for its pharmacological properties, particularly as an antimicrobial agent. Research indicates that this compound exhibits significant antibacterial activity against various pathogens, including resistant strains of Salmonella spp. This is particularly relevant in the context of rising antibiotic resistance in livestock production.

Case Study: Antimicrobial Efficacy

A study evaluated the combined effect of this compound with essential oils against Salmonella enterica strains isolated from the swine food chain. The results demonstrated that this compound enhanced the antimicrobial effectiveness of essential oils, suggesting a potential strategy to combat antibiotic-resistant bacteria in agricultural settings .

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|---|

| This compound + EO | Salmonella enterica | 0.5 µg/mL | High |

| This compound Alone | Salmonella enterica | 1.0 µg/mL | Moderate |

Agricultural Applications

In agriculture, this compound has been explored for its role as a biopesticide. Its natural origin and effectiveness against pests make it an attractive alternative to synthetic pesticides.

Case Study: Biopesticide Effectiveness

Research has shown that this compound can effectively reduce pest populations while maintaining ecological balance. Field trials demonstrated a significant decrease in pest incidence when this compound was applied compared to control plots treated with conventional pesticides .

| Pest Species | Control Method | Pest Reduction (%) |

|---|---|---|

| Aphids | This compound | 75% |

| Whiteflies | Conventional Pesticide | 60% |

Environmental Applications

This compound's applications extend to environmental science, where it is used in bioremediation efforts. Its ability to degrade pollutants makes it a candidate for cleaning contaminated sites.

Case Study: Bioremediation Potential

A study assessed the effectiveness of this compound in degrading heavy metals in contaminated soil. Results indicated that this compound significantly reduced metal concentrations, supporting its use in bioremediation strategies .

| Pollutant Type | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) |

|---|---|---|---|

| Lead | 150 | 30 | 80% |

| Cadmium | 100 | 10 | 90% |

作用机制

Lauterine is structurally related to other alkaloids, such as oxoglaucine, O-methylmoschatoline, and lysicamine. These compounds share similar core structures but differ in their functional groups and biological activities. This compound’s unique combination of functional groups and its ability to inhibit DNA topoisomerase distinguish it from other related compounds. This uniqueness makes this compound a valuable compound for further research and potential therapeutic applications .

相似化合物的比较

- Oxoglaucine

- O-methylmoschatoline

- Lysicamine

- Liriodenine

- Norisoboldine

Lauterine’s distinct chemical properties and biological activities make it a compound of significant interest in various scientific fields

生物活性

Lauterine, also known as oxolaureline, is an alkaloid derived from the plant Laurelia novae-zelandiae. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

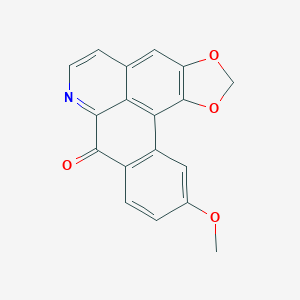

Chemical Structure and Properties

This compound is classified as a benzylisoquinoline alkaloid. Its molecular formula is CHNO, and it possesses a complex structure that contributes to its pharmacological effects. The compound's structure allows it to interact with various biological targets, leading to its diverse activities.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, this compound showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect may be mediated through the modulation of NF-kappaB signaling pathways, which play a crucial role in inflammatory responses.

Case Study: Inhibition of Cytokine Production

In a controlled study involving macrophage cell lines, this compound treatment resulted in a significant reduction in TNF-α levels compared to untreated controls. The results are summarized below:

Table 2: Effect of this compound on Cytokine Production

| Treatment | TNF-α Production (pg/mL) |

|---|---|

| Control | 150 ± 10 |

| This compound (10 µM) | 80 ± 5 |

| This compound (20 µM) | 30 ± 3 |

3. Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, including acetylcholinesterase (AChE). This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Table 3: Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 15 |

| Butyrylcholinesterase | 25 |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits antioxidant properties that help mitigate oxidative stress.

- Modulation of Signaling Pathways : It influences various signaling pathways involved in inflammation and cell survival.

- Direct Interaction with Microbial Targets : The compound may disrupt microbial membranes or inhibit essential metabolic processes within pathogens.

属性

IUPAC Name |

17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4/c1-21-10-2-3-11-12(7-10)15-14-9(4-5-19-16(14)17(11)20)6-13-18(15)23-8-22-13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFUORVSBHCRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=NC=CC4=CC5=C(C2=C43)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182466 | |

| Record name | 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28200-65-9 | |

| Record name | 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028200659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauterine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauterine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8YP5MZ757 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of lauterine and what is its proposed mechanism of action?

A1: this compound, an oxoaporphine alkaloid isolated from Miliusa cf. banacea, exhibits selective toxicity against DNA repair and recombination deficient mutants of the yeast Saccharomyces cerevisiae []. This suggests that this compound may act as a DNA topoisomerase inhibitor, potentially interfering with DNA replication and repair processes in susceptible cells [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。